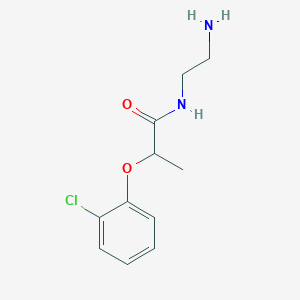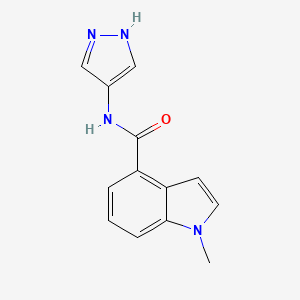![molecular formula C17H17NO3 B6641928 (E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6641928.png)
(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is commonly referred to as HPPH or 2-(2'-hydroxyphenyl)-3-(4'-hydroxyphenyl) propenoic acid.
Mécanisme D'action
The mechanism of action of HPPH involves its ability to selectively accumulate in cancer cells due to their higher metabolic rate and increased expression of certain receptors. Upon activation by light, HPPH produces ROS that can cause damage to the cancer cells' DNA and other cellular components, leading to their destruction.
Biochemical and physiological effects:
HPPH has been shown to have minimal toxicity and is well-tolerated by the body. It has a high affinity for cancer cells and can selectively accumulate in them, leading to their destruction upon activation by light. HPPH has also been shown to have antioxidant properties and can scavenge free radicals, protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HPPH in lab experiments include its high selectivity for cancer cells, minimal toxicity, and ease of activation by light. However, its use in PDT requires the use of light, which can be challenging to deliver to deep-seated tumors. Additionally, the effectiveness of PDT can be limited by the availability of oxygen in the tumor microenvironment.
Orientations Futures
1. Development of novel delivery systems for HPPH to improve its efficacy in PDT.
2. Investigation of the use of HPPH in combination with other therapies such as chemotherapy and immunotherapy.
3. Exploration of the use of HPPH in the treatment of other diseases such as Alzheimer's and Parkinson's.
4. Development of new photosensitizers based on the structure of HPPH with improved selectivity and efficacy.
5. Investigation of the use of HPPH in the treatment of antibiotic-resistant bacterial infections.
In conclusion, HPPH is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer treatment and other diseases. Its high selectivity for cancer cells and minimal toxicity make it an attractive option for use in PDT. Further research is needed to explore its full potential and develop new therapies based on its structure.
Méthodes De Synthèse
The synthesis of HPPH involves the condensation reaction between 2-hydroxybenzaldehyde and 4-hydroxyacetophenone in the presence of sodium hydroxide and ethanol. The resulting product is then subjected to further reactions to obtain HPPH in its pure form.
Applications De Recherche Scientifique
HPPH has shown promising results in various scientific research studies. It has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. HPPH is a photosensitizer that can be activated by light to produce reactive oxygen species (ROS) that can selectively destroy cancer cells. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-12-11-14-1-6-15(7-2-14)18-17(21)10-5-13-3-8-16(20)9-4-13/h1-10,19-20H,11-12H2,(H,18,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVXMJRDTYVRSK-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=O)C=CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCO)NC(=O)/C=C/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[4-(2-hydroxyethyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6641847.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B6641851.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6641860.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B6641863.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B6641866.png)

![2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid](/img/structure/B6641881.png)
![(2S)-2-amino-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B6641885.png)
![(2S)-2-[(2-methoxycarbonylphenyl)sulfonylamino]propanoic acid](/img/structure/B6641891.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6641909.png)
![(2S)-2-[(5-cyano-6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B6641910.png)
![(2S)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B6641913.png)

